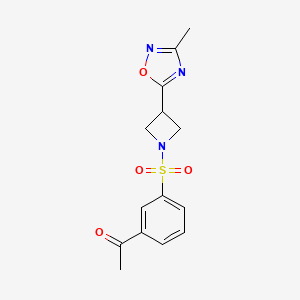

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

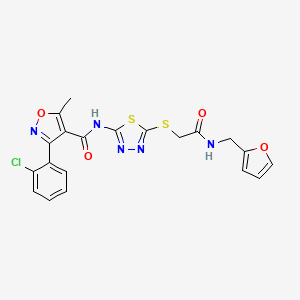

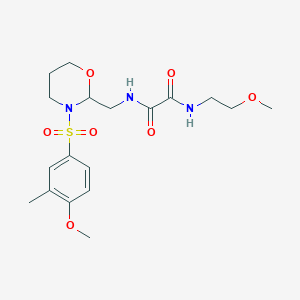

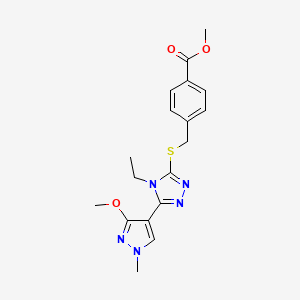

“1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles are known for their wide range of applications and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often depends on carboxylic acids as feedstocks to produce synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has been reported .

Molecular Structure Analysis

The molecular structure of “1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” can be analyzed using various spectroscopic techniques. For instance, the Infrared (IR) spectrum can provide information about the functional groups present in the molecule . The Nuclear Magnetic Resonance (NMR) spectrum can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the functional groups .

Chemical Reactions Analysis

The chemical reactions involving “1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” can be analyzed based on the functional groups present in the molecule. The presence of the oxadiazole ring and the sulfonyl group can influence the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Antifungal Activity

Compounds with the 1,2,4-oxadiazole structure have been evaluated for their antifungal activities against various plant pathogens such as Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . They are compared with commercial fungicides like propiconazole for their efficacy.

Anticancer Evaluation

The 1,2,4-oxadiazole derivatives have been used in anticancer evaluations using the MTT assay to measure the activity of mitochondrial enzymes in living cells . This assay is crucial for determining cell viability after treatment with potential anticancer agents.

Antibacterial Activity

These compounds have also been tested for antibacterial activity. The process involves irradiating solutions containing the compound and then adding a cell suspension to determine the antibacterial effect .

Physicochemical Analysis

Innovative research involving 1,3,4-oxadiazole derivatives includes synthesizing novel molecules and establishing their structures using various analytical methods such as NMR, FTIR, mass spectra, and elemental analyses .

Future Directions

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Oxadiazoles, in general, are known to interact with their targets through a variety of mechanisms, depending on the specific structure and substituents of the compound .

Biochemical Pathways

Oxadiazoles have been reported to affect a variety of biochemical pathways, depending on their specific structure and substituents .

Result of Action

Oxadiazoles have been reported to exhibit a variety of effects at the molecular and cellular level, depending on their specific structure and substituents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells or tissues.

properties

IUPAC Name |

1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOGYPDLAXVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)